molecular formula C12H8Cl2O B12644711 (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- CAS No. 53905-32-1

(1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

Cat. No.: B12644711
CAS No.: 53905-32-1
M. Wt: 239.09 g/mol
InChI Key: TWTMZCBRSZGINH-UHFFFAOYSA-N
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Description

Contextual Significance in Environmental and Synthetic Chemistry Research

The significance of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- stems from its identity as a secondary contaminant, formed through the oxidative transformation of PCBs. nih.gov These transformations can occur through biological processes in living organisms or through abiotic reactions in the environment. nih.gov OH-PCBs, including (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, have been detected in a variety of environmental samples, such as animal tissues, water, and sediments, raising concerns about their potential toxic effects, which can sometimes surpass those of their parent PCB compounds. nih.gov

In the realm of synthetic chemistry, while specific large-scale applications for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not widely documented, it and similar compounds can serve as intermediates in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. ontosight.ai However, the presence of chlorine atoms in its structure raises environmental concerns, necessitating careful management of its production and disposal. ontosight.ai

The metabolic pathway of dichlorobiphenyls, the parent compounds of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, has been a key area of research. Studies on related compounds, such as 4,4'-dichlorobiphenyl, have shown that they are metabolized in vivo to hydroxylated derivatives. For instance, in rats, 4-chlorobiphenyl (B17849) is primarily metabolized to 4-hydroxy-4'-chlorobiphenyl. epa.gov This metabolic process underscores the importance of studying hydroxylated forms like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- to fully assess the impact of PCB exposure.

Research Gaps and Objectives in the Study of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

Despite the recognized importance of OH-PCBs, significant research gaps remain, particularly for specific congeners like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. A primary objective for future research is to elucidate the precise metabolic pathways leading to the formation of this compound from its parent PCB, 2,4'-dichlorobiphenyl (B164879). While the metabolism of other dichlorobiphenyls has been studied, specific quantitative data for the 2,4'-dichloro isomer is less available.

Furthermore, there is a pressing need for more comprehensive toxicological data on (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. While OH-PCBs as a class are known to be toxic, the specific effects of individual isomers can vary significantly. Understanding the endocrine-disrupting potential and other toxic endpoints of this particular compound is a key research objective.

Another significant research gap is the lack of extensive environmental monitoring data for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. While OH-PCBs have been detected in various environmental compartments, data on the prevalence and concentration of this specific isomer are limited. nih.gov Developing more sensitive and specific analytical methods for its detection and quantification in complex environmental matrices is a crucial objective to accurately assess its environmental distribution and risk.

Finally, the development of efficient and environmentally benign synthetic routes to (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- for use as an analytical standard is another important research objective. The availability of pure standards is essential for accurate toxicological testing and environmental monitoring.

Interactive Data Table: Properties of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Parent Compound (Likely)
(1,1'-Biphenyl)-4-ol, 2,4'-dichloro-C12H8Cl2O239.102,4'-Dichlorobiphenyl
2,4'-DichlorobiphenylC12H8Cl2223.10N/A
4-Hydroxy-4'-chlorobiphenylC12H9ClO204.654-Chlorobiphenyl
4,4'-DichlorobiphenylC12H8Cl2223.10N/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53905-32-1

Molecular Formula

C12H8Cl2O

Molecular Weight

239.09 g/mol

IUPAC Name

3-chloro-4-(4-chlorophenyl)phenol

InChI

InChI=1S/C12H8Cl2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H

InChI Key

TWTMZCBRSZGINH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Established Synthetic Pathways and Chemical Reactions

The predominant established method for the synthesis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and related polychlorinated biphenyls is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govyoutube.com This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high selectivity and good yields for constructing the biphenyl (B1667301) skeleton. nih.govyoutube.com An alternative, though often lower-yielding method, is the Ullmann coupling reaction. researchgate.net

A common strategy involves the coupling of two substituted benzene (B151609) rings, followed by modification of a functional group to yield the final hydroxylated product. For instance, a methoxy-substituted biphenyl can be synthesized first, followed by demethylation to produce the hydroxylated biphenyl. nih.gov

Precursor Compounds and Reagents

The synthesis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- via the Suzuki-Miyaura coupling would logically involve the reaction of a chlorinated arylboronic acid with a halogenated and hydroxylated or methoxylated benzene derivative.

A plausible synthetic route would involve the coupling of:

Arylboronic acid: 2-chlorophenylboronic acid

Aryl halide: 1-bromo-4-chloro-2-methoxybenzene or a protected phenol (B47542) derivative.

Alternatively, the coupling could proceed with:

Arylboronic acid: 4-chlorophenylboronic acid

Aryl halide: 1-bromo-2-chloro-4-methoxybenzene

Following the formation of the methoxy-biphenyl intermediate, a demethylation step is required. A common reagent for this transformation is boron tribromide (BBr₃) in a solvent like dichloromethane. nih.gov

The reaction requires a base to facilitate the transmetalation step. Commonly used bases include aqueous sodium carbonate or potassium phosphate. nih.govnih.gov

Reaction Conditions and Optimization Strategies

The Suzuki-Miyaura coupling is typically carried out in the presence of a palladium catalyst. The choice of catalyst and ligands is crucial for optimizing the reaction's yield and selectivity. A frequently used catalyst system is Pd(dppf)₂Cl₂ (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride, which is noted for being less air-sensitive and having a longer shelf life compared to other catalysts like Pd(PPh₃)₄. nih.gov

The reaction is often performed in a biphasic solvent system, such as a mixture of an organic solvent and water. youtube.com Reaction temperatures can vary, with some Suzuki couplings proceeding efficiently at temperatures around 70°C. chemicalbook.com

Optimization strategies focus on several key areas:

Catalyst Selection: Developing more active and stable palladium catalysts to improve yields and turnover numbers. nih.gov

Ligand Design: The use of specific phosphine (B1218219) ligands can significantly influence the efficiency of the catalytic cycle. nih.gov

Base and Solvent System: The choice of base and solvent can affect reaction rates and the solubility of the reactants. youtube.com

Novel Approaches in the Synthesis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for biphenyl synthesis.

Catalytic Systems for Enhanced Yield and Selectivity

Novel catalytic systems are being developed to address the high cost and potential toxicity of traditional palladium catalysts. These include:

Highly Active Catalysts: The development of catalyst systems, such as those using dicyclohexylphosphino ligands, has enabled Suzuki-Miyaura reactions with ultra-low catalyst loadings and high turnover numbers. nih.gov

Recyclable Catalysts: To reduce waste and cost, significant effort is being directed towards heterogeneous catalysts. mdpi.com These include palladium nanoparticles supported on materials like metal-organic frameworks (MOFs) or silica, which can be easily recovered and reused for multiple reaction cycles with high efficiency. mdpi.commdpi.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being applied to the synthesis of biphenyls. beilstein-journals.org Key aspects include:

Use of Greener Solvents: Research has demonstrated the effectiveness of water as a solvent for Suzuki-Miyaura reactions, reducing the reliance on volatile organic compounds. nih.gov

Energy Efficiency: The development of highly active catalysts allows reactions to proceed under milder conditions, such as at room temperature, which reduces energy consumption. mdpi.com

Atom Economy: The Suzuki-Miyaura reaction itself is considered to have a good atom economy compared to older methods like the Cadogan reaction, as it generates fewer byproducts. nih.gov The use of less toxic starting materials is also a significant advantage. nih.gov

Spectroscopic and Chromatographic Validation of Synthetic Products for Research

The identity and purity of the synthesized (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- must be confirmed through rigorous analytical techniques.

Chromatographic Methods:

Gas Chromatography (GC): GC is a primary technique for separating and identifying individual PCB congeners. nist.gov When coupled with a mass spectrometer (GC-MS), it provides definitive structural information.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is another powerful tool for the analysis of biphenyl derivatives, especially for less volatile or thermally labile compounds. nih.gov It is also used for purification via preparative HPLC. chemrxiv.org

Spectroscopic Methods:

Mass Spectrometry (MS): Electron ionization mass spectrometry provides a characteristic fragmentation pattern that can be used to identify the compound. The NIST WebBook contains mass spectral data for 2,4'-Dichlorobiphenyl (B164879) (PCB 8), which would be a related reference. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the precise structure of the synthesized molecule, including the substitution pattern on the biphenyl rings.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) group.

The combination of these chromatographic and spectroscopic methods ensures the unambiguous identification and purity assessment of the final product for research applications.

Environmental and Chemical Transformation of 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Abiotic Degradation Pathways

Photolytic Transformation Processes

Photolysis, or photodegradation, is the breakdown of chemical compounds by light energy. This process is a significant degradation pathway for many aromatic compounds in the environment, particularly in sunlit surface waters and on terrestrial surfaces. The photolytic transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- can occur through direct absorption of light or via indirect processes mediated by other light-absorbing substances.

Direct photolysis occurs when a molecule absorbs light energy, leading to an excited state that can then undergo chemical reactions such as bond cleavage. The efficiency of direct photolysis is dependent on the compound's ability to absorb light at environmentally relevant wavelengths (typically >290 nm for sunlight reaching the Earth's surface) and the quantum yield of the reaction, which is the number of molecules transformed per photon absorbed.

Sensitized photodegradation is an indirect photolysis process where a light-absorbing molecule, known as a photosensitizer, transfers its energy to the target compound, initiating its degradation. In natural waters, dissolved organic matter (DOM), such as humic and fulvic acids, can act as effective photosensitizers.

Studies on related compounds, such as 2,4',5-trichlorobiphenyl (B150608), have shown that the presence of DOM can significantly accelerate photodegradation. nih.gov The primary reactive species generated by irradiated DOM are hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can attack the aromatic rings of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, leading to hydroxylation, dechlorination, and ring-opening products. Research on the photosensitized degradation of 2,4',5-trichlorobiphenyl in the presence of various DOM sources indicated that hydroxyl radicals and singlet oxygen were responsible for a significant portion of the degradation. nih.gov The main degradation products identified in that study included chlorobenzoic acids and hydroxylated dichlorobiphenyls, suggesting similar pathways could be expected for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. nih.gov

Table 1: Photosensitized Degradation of 2,4',5-trichlorobiphenyl by Dissolved Organic Matter

Photosensitizer (5 mg/L)Pseudo-first-order rate constant (k, h⁻¹)Contribution of •OH to degradation (%)Contribution of ¹O₂ to degradation (%)
Humic Acid (HA)0.093335.147.1
Suwannee River NOM (SRNOM)0.0651Not specifiedNot specified
Nordic Reservoir NOM (NRNOM)0.0486Not specifiedNot specified

Data from a study on 2,4',5-trichlorobiphenyl, a structurally similar compound, indicating the potential for sensitized photodegradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. nih.gov

The rate and mechanism of photolytic reactions can be highly dependent on the wavelength of the incident light. Shorter wavelengths (higher energy) are generally more effective at inducing photochemical transformations. However, the overlap between the absorption spectrum of the compound and the solar spectrum at the Earth's surface determines the environmentally relevant wavelengths for direct photolysis.

While specific data on the wavelength-dependent reaction kinetics for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not available, studies on other chlorinated aromatic compounds demonstrate this principle. For direct photolysis, significant degradation is expected to occur only at wavelengths where the compound exhibits considerable absorbance. For sensitized photolysis, the absorption characteristics of the sensitizer (B1316253) (e.g., DOM) will dictate the effective wavelengths.

Hydrolysis and Oxidation Reactions

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is often influenced by pH and temperature. Oxidation reactions, particularly those involving reactive oxygen species, can also contribute to the abiotic degradation of organic compounds in aquatic environments.

The hydrolytic stability of a compound is a measure of its resistance to degradation by water. For chlorinated aromatic compounds like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the carbon-chlorine and the biphenyl (B1667301) ether bonds are generally resistant to hydrolysis under typical environmental pH (4-9) and temperature conditions.

Specific experimental data on the hydrolysis rate constants for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not readily found in the scientific literature. However, based on the general stability of the C-Cl bond on an aromatic ring and the biphenyl linkage, it is anticipated that hydrolysis is not a major abiotic degradation pathway for this compound under most environmental conditions. Predictive models and studies on other persistent organic pollutants suggest that the half-life for hydrolysis of such compounds is often on the order of years. For instance, the hydrolysis of many polychlorinated biphenyls (PCBs) is extremely slow. While the hydroxyl group may influence the electronic properties of the rings, it is unlikely to render the C-Cl bonds significantly more susceptible to hydrolysis.

It is important to note that under extreme pH conditions (highly acidic or alkaline), the rate of hydrolysis could potentially increase. However, such conditions are not typical of most natural aquatic environments.

Table 2: General Hydrolytic Stability of Related Compound Classes

Compound ClassGeneral Hydrolytic Stability at Environmental pH (4-9)
Polychlorinated Biphenyls (PCBs)Very High
ChlorophenolsGenerally High (can be pH-dependent)
Carboxylic Acid EstersVariable (subject to acid and base catalysis) nih.gov

This table provides a general comparison and is not specific to (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Non-Photolytic Oxidation Mechanisms (e.g., by Reactive Oxygen Species)

The non-photolytic oxidation of chlorinated aromatic compounds in the environment is often driven by reactive oxygen species (ROS). While direct studies on (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are limited, the behavior of structurally similar compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), provides insights into potential oxidation pathways.

Reactive oxygen species like singlet oxygen (¹O₂), sulfate (B86663) radicals (SO₄⁻•), and hydroxyl radicals (•OH) are known to participate in the degradation of chlorinated phenols. For instance, the activation of peroxymonosulfate (B1194676) (PMS) can generate these ROS, leading to the oxidation of 2,4-DCP. In some systems, singlet oxygen has been identified as the dominant species responsible for this degradation researchgate.net. It is plausible that (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- could undergo similar ROS-mediated oxidation, where the hydroxyl and chloro substituents on the biphenyl rings would influence the reaction kinetics and the nature of the resulting transformation products. High concentrations of certain analogous compounds have been shown to induce ROS accumulation in biological systems, suggesting their susceptibility to oxidative processes nih.gov.

Biotic Transformation and Biodegradation Studies

The biodegradation of chlorinated biphenyls is a key process in their environmental remediation. Microorganisms, through various metabolic and co-metabolic activities, play a crucial role in breaking down these complex molecules.

Bacteria are primary mediators in the degradation of chlorinated aromatic compounds. The degradation pathways for biphenyl and its chlorinated derivatives often commence with dioxygenation. Bacteria capable of growing on biphenyl can co-metabolize polychlorinated biphenyls (PCBs) through the "biphenyl upper pathway" ethz.ch. This pathway is initiated by biphenyl dioxygenase, an enzyme that introduces two hydroxyl groups onto the aromatic ring ethz.ch.

For hydroxylated biphenyls, the degradation can proceed through similar enzymatic machinery. For example, Comamonas testosteroni B-356 can metabolize monohydroxybiphenyls and dihydroxybiphenyls. The initial step involves the dioxygenation of the unsubstituted or less substituted ring nih.gov. In the case of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, it is anticipated that bacteria would initially attack the phenyl ring with the single chloro-substituent.

While specific intermediates for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not documented, based on the degradation of related compounds like 2,4-DCP and other PCBs, the pathway would likely involve initial hydroxylation, followed by ring cleavage. For 2,4-DCP, degradation by bacteria such as Cupriavidus necator can proceed via oxidation to 3,5-dichlorocatechol, which then undergoes either ortho- or meta-cleavage of the aromatic ring researchgate.netnih.gov. The resulting intermediates are further metabolized and funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle nih.gov. Strains like Alcaligenes xylosoxidans have been shown to transform biphenyl into intermediates such as 2-hydroxybiphenyl and 3-hydroxybiphenyl, eventually leading to benzoic acid stuba.skresearchgate.net.

Table 1: Potential Bacterial Genera Involved in the Degradation of Related Chlorinated Aromatic Compounds

Bacterial GenusRelated Compound DegradedReference
PseudomonasBiphenyl, 2,4-Dichlorophenoxyacetic acid ethz.chnih.gov
ComamonasDihydroxybiphenyls nih.gov
Cupriavidus2,4-Dichlorophenoxyacetic acid, 2,4-Dichlorophenol researchgate.netnih.govnih.gov
AlcaligenesBiphenyl stuba.skresearchgate.net
OchrobactrumBiphenyl stuba.sk
Micrococcus2,4-Dichlorophenol researchgate.net

This table is illustrative of bacteria that degrade similar structures and suggests potential candidates for the degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants due to their non-specific extracellular ligninolytic enzymes. Several fungal species have demonstrated the capacity to hydroxylate biphenyl, a key step in its degradation.

Studies on fungi such as Absidia pseudocylindrospora and Absidia sp. have shown their ability to produce 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl (B160632) from biphenyl nih.gov. The fungus Cunninghamella elegans is also known to transform biphenyl and its fluorinated analogs into hydroxylated metabolites, which can be further conjugated to form sulfates and β-glucuronides researchgate.net. This suggests that fungi could hydroxylate the unsubstituted positions on the rings of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

The herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) has been shown to be inhibitory to the growth of the fungus Fusarium graminearum at high concentrations, indicating an interaction between the chlorinated aromatic structure and fungal metabolic processes nih.gov.

Table 2: Fungi Capable of Transforming Biphenyl and Related Compounds

Fungal SpeciesTransformation ObservedReference
Absidia pseudocylindrosporaHydroxylation of biphenyl to 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl nih.gov
Absidia sp.Hydroxylation of biphenyl nih.gov
Cunninghamella elegansHydroxylation and conjugation of fluorobiphenyls researchgate.net
Fusarium graminearumGrowth inhibition by 2,4-D nih.gov

This table highlights fungal species with the potential to transform (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- based on their activity towards similar compounds.

In natural environments, the degradation of complex pollutants is often carried out by mixed microbial consortia rather than single microbial species. These consortia can exhibit enhanced degradation capabilities due to synergistic interactions, where different members of the community perform complementary metabolic steps.

For example, the complete mineralization of some chlorinated compounds is more effectively achieved by the sequential action of anaerobic and aerobic microorganisms. Anaerobic bacteria can initiate the reductive dechlorination of highly chlorinated compounds, making them more susceptible to subsequent aerobic degradation nih.gov. In the context of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, a consortium could potentially first dechlorinate the molecule, followed by ring cleavage by aerobic bacteria. The biodegradation of 2,4,6-trichlorophenol (B30397) has been successfully demonstrated in sequencing batch reactors operating under sequential anaerobic-aerobic conditions, highlighting the effectiveness of this combined approach frontiersin.org.

The biotransformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is mediated by specific enzymes produced by microorganisms. These enzymes catalyze the initial and subsequent steps in the degradation pathway.

The key enzymes in the aerobic degradation of biphenyl and its chlorinated derivatives are dioxygenases. Biphenyl-2,3-dioxygenase (BphA) is a multicomponent enzyme that initiates the attack on the biphenyl ring structure stuba.sk. This enzyme catalyzes the insertion of two oxygen atoms to form a cis-dihydrodiol ethz.ch. The substrate specificity of BphA from different bacterial strains determines their ability to degrade various chlorinated biphenyls.

Following the initial dioxygenation, dihydrodiol dehydrogenase (BphB) catalyzes the rearomatization of the ring, forming a dihydroxybiphenyl stuba.sk. The resulting dihydroxylated ring is then susceptible to cleavage by 2,3-dihydroxybiphenyl-1,2-dioxygenase (BphC) , a ring-cleavage enzyme stuba.sk. Subsequent enzymes, including hydrolases, hydratases, and aldolases (BphD, BphE, BphF), are involved in the further breakdown of the ring cleavage product, ultimately leading to intermediates of central metabolism stuba.skresearchgate.net.

In fungi, cytochrome P450 monooxygenases are often responsible for the hydroxylation of aromatic compounds mhmedical.com. These enzymes can introduce hydroxyl groups onto the biphenyl rings, increasing their water solubility and facilitating further degradation or conjugation.

Table 3: Key Enzymes in the Biotransformation of Biphenyl and Related Compounds

EnzymeFunctionReference
Biphenyl-2,3-dioxygenase (BphA)Initial dioxygenation of the biphenyl ring stuba.sk
Dihydrodiol dehydrogenase (BphB)Formation of dihydroxybiphenyl stuba.sk
2,3-Dihydroxybiphenyl-1,2-dioxygenase (BphC)Aromatic ring cleavage stuba.sk
Cytochrome P450 MonooxygenasesHydroxylation of aromatic compounds mhmedical.com

Enzymatic Biotransformation Processes

Identification of Key Enzymes Involved (e.g., Hydrolases, Oxygenases)

The enzymatic transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is primarily driven by enzymes that are also involved in the metabolism of PCBs and other aromatic compounds.

Cytochrome P-450 Monooxygenases (CYPs): In higher organisms, the formation of OH-PCBs, such as (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, is often a result of metabolic oxidation of the parent PCBs. This process is typically mediated by the cytochrome P-450-dependent monooxygenase (CYP) system, which catalyzes the insertion of a hydroxyl group onto the biphenyl structure. nih.govresearchgate.net This initial hydroxylation can occur either through direct insertion or via the formation of an arene oxide intermediate that subsequently rearranges. nih.gov

Dioxygenases: In aerobic microbial degradation, dioxygenases play a pivotal role. Biphenyl 2,3-dioxygenase (BphA), a Rieske-type non-heme iron enzyme, is a key enzyme in the aerobic degradation of biphenyl and PCBs. nih.gov This enzyme catalyzes the initial step of adding two hydroxyl groups to the aromatic ring, leading to the formation of cis-dihydrodiols. nih.gov These dihydroxylated intermediates, such as catechols, are then susceptible to ring cleavage by other enzymes in the degradation pathway. nih.govnih.gov The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related chlorinated aromatic compound, also involves dioxygenases and hydroxylases in its catabolic pathway. nih.gov

Other Enzymes: Following the initial hydroxylation, further enzymatic modifications can occur. For instance, the resulting OH-PCBs can be conjugated with endogenous molecules to form sulfates or glucuronides, a process that facilitates their excretion in higher organisms. researchgate.net In some cases, laccases and peroxidases, which are oxidoreductases, have been shown to be involved in the transformation of chlorinated phenols, which are structurally related to the target compound.

A summary of key enzyme types involved in the transformation of PCBs and related compounds is presented in Table 1.

Enzyme ClassSpecific Enzyme ExampleRole in TransformationOrganism Type
Monooxygenases Cytochrome P-450 (CYP)Hydroxylation of PCBs to form OH-PCBs. nih.govresearchgate.netHigher organisms (e.g., mammals)
Dioxygenases Biphenyl 2,3-dioxygenase (BphA)Initial oxidation of the biphenyl ring, leading to dihydroxylated intermediates. nih.govnih.govBacteria (e.g., Pseudomonas, Burkholderia)
Chlorocatechol 1,2-dioxygenaseCleavage of the aromatic ring of catecholic intermediates. nih.govBacteria
Hydrolases Chlorodienelactone hydrolaseHydrolysis of intermediates in the degradation pathway of chlorinated aromatic compounds. nih.govBacteria
Oxidoreductases Laccases, PeroxidasesCoupling and transformation of chlorinated phenols.Fungi
Reaction Stoichiometry and Kinetics of Enzymatic Degradation

Detailed reaction stoichiometry and kinetic data specifically for the enzymatic degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not extensively documented in the literature. However, kinetic studies on related compounds, such as 2,4-dichlorophenol (2,4-DCP), provide insights into the potential reaction dynamics.

The biodegradation of 2,4-DCP has been shown to follow first-order reaction kinetics under certain conditions. For example, in an upflow anaerobic sludge blanket reactor, the degradation of 2,4-DCP was influenced by its initial concentration, with toxicity observed at higher levels. The process followed first-order kinetics with a specific rate constant.

The kinetics of enzymatic reactions are often described by the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. For the degradation of many organic pollutants, the reaction rates are dependent on factors such as the concentration of the substrate, the concentration and activity of the enzyme, temperature, and pH. For instance, the degradation of phenol (B47542) and chlorophenols by Fenton's reagent, an advanced oxidation process that generates hydroxyl radicals similar to some enzymatic reactions, shows a dependence on the concentrations of the reactants. researchgate.net

Co-metabolic Biotransformation Studies

The biotransformation of PCBs, including their hydroxylated metabolites, can be significantly enhanced through co-metabolism. This process involves the degradation of a compound by microorganisms that are utilizing another compound as their primary carbon and energy source. Biphenyl is a well-known co-substrate that can induce the expression of the enzymatic machinery required for PCB degradation. taylorfrancis.comethz.ch

Bacteria grown in the presence of biphenyl can express the bph gene cluster, which encodes the enzymes of the biphenyl upper catabolic pathway. karger.com These enzymes can then fortuitously degrade a range of PCB congeners, including, presumably, their hydroxylated derivatives. ethz.chresearchgate.net The efficiency of this co-metabolic degradation is dependent on the specific microbial strains and the structure of the PCB congener, particularly the number and position of chlorine atoms. epa.gov For instance, a consortium of Pseudomonas species has been shown to assimilate 2,4-dichlorobiphenyl (B164877). nih.gov

Ecological Transformation in Environmental Compartments

The transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- in the environment is a complex process influenced by the physical and chemical conditions of different environmental matrices.

Biotransformation in Aquatic Ecosystems

In aquatic ecosystems, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- can be subject to both biotic and abiotic transformation processes. OH-PCBs have been detected in various aquatic environmental samples, indicating their persistence and transport in these systems. nih.gov

Microbial communities in water and sediment play a crucial role in the biotransformation of this compound. Aerobic bacteria can degrade lower chlorinated biphenyls and their hydroxylated metabolites through oxidative pathways involving dioxygenases. karger.com Anaerobic dechlorination can also occur in anoxic sediments, where highly chlorinated biphenyls can be reductively dehalogenated to less chlorinated congeners, which are then more susceptible to aerobic degradation. karger.com The presence of other organic matter can influence the bioavailability and degradation rates of these compounds.

Transformation in Soil and Sediment Matrices

In soil and sediment, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is likely to be strongly adsorbed to organic matter and clay particles, which affects its mobility and bioavailability. epa.govepa.gov The transformation in these matrices is largely mediated by the indigenous microbial populations.

Studies on PCB-contaminated sediments have revealed the presence of OH-PCBs, suggesting that they are either formed in situ from the transformation of parent PCBs or are deposited from other sources. acs.org The microbial communities in soil and sediment can facilitate the transformation of OH-PCBs, potentially leading to the formation of methoxylated PCBs (MeO-PCBs). acs.org The rate of degradation is influenced by factors such as soil organic carbon content, with some studies indicating enhanced degradation in soils with lower organic carbon. nih.gov Both bacteria and fungi present in soil can contribute to the degradation of chlorinated aromatic compounds. researchgate.net

Identification and Analysis of Transformation Products

The transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is expected to yield a variety of products depending on the transformation pathway. While specific studies on this exact compound are scarce, the degradation pathways of related compounds provide a strong indication of the likely transformation products.

The aerobic microbial degradation of PCBs, initiated by dioxygenases, typically leads to the formation of dihydroxylated biphenyls (catechols). For example, the degradation of 2,4-dichlorobiphenyl has been shown to produce a catechol intermediate. nih.gov Following the initial hydroxylation, the aromatic ring can be cleaved, leading to the formation of chlorinated benzoic acids and other aliphatic compounds. The degradation of 2,4-dichlorophenoxyacetate, for instance, results in intermediates such as 2,4-dichlorophenol and 3,5-dichlorocatechol. nih.gov

Further metabolism of OH-PCBs in higher organisms can lead to the formation of conjugates such as sulfated and glucuronidated metabolites. researchgate.net There is also the potential for the formation of more reactive species like semiquinones and quinones. researchgate.net In the environment, OH-PCBs can also be converted to methoxylated PCBs. acs.org

A table of potential transformation products based on the degradation of analogous compounds is presented below.

Parent Compound AnalogueKey Transformation Product(s)Transformation Process
2,4-DichlorobiphenylCatechol intermediate nih.govMicrobial degradation (meta-cleavage pathway)
2,4-Dichlorophenoxyacetate2,4-Dichlorophenol, 3,5-Dichlorocatechol nih.govMicrobial degradation
Polychlorinated Biphenyls (general)Dihydroxylated biphenyls, Chlorobenzoates ethz.chAerobic microbial degradation (biphenyl upper pathway)
Hydroxylated PCBs (general)Sulfated or glucuronidated conjugates, Semiquinones, Quinones researchgate.netMetabolism in higher organisms
Hydroxylated PCBs (general)Methoxylated PCBs acs.orgEnvironmental transformation (e.g., in sediment)

Mass Spectrometric Elucidation of Metabolites and Degradates

Mass spectrometry (MS) is a powerful tool for identifying the metabolites and degradation products of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. By analyzing the mass-to-charge ratio (m/z) of the parent compound and its transformation products, researchers can deduce the chemical modifications that have occurred, such as hydroxylation, dechlorination, and ring cleavage. Electron ionization (EI) mass spectrometry of the parent compound, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns due to the presence of two chlorine atoms. nist.gov

During environmental or laboratory-controlled degradation studies, such as microbial degradation or photodegradation, various transformation products can be formed. iosrjournals.orgnih.gov Based on the known degradation pathways of similar polychlorinated biphenyls (PCBs) and chlorophenols, potential metabolites of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- could include monohydroxylated, dihydroxylated, and dechlorinated derivatives. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary techniques used for the analysis of these complex mixtures. scielo.brnih.gov

The mass spectra of these metabolites would exhibit distinct shifts in their molecular ion peaks compared to the parent compound. For instance, the addition of a hydroxyl group would increase the mass by 16 amu, while the replacement of a chlorine atom with a hydrogen atom would decrease the mass by 34.5 amu (mass of Cl minus mass of H). The fragmentation patterns in the mass spectra would also provide structural information, helping to locate the position of the new functional groups.

Table 1: Postulated Metabolites and Degradates of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and their Expected Molecular Ion (M+) in Mass Spectrometry

Compound NameTransformationMolecular FormulaExpected m/z (Monoisotopic)
(1,1'-Biphenyl)-4-ol, 2,4'-dichloro-Parent CompoundC₁₂H₈Cl₂O240
Monohydroxy-(1,1'-biphenyl)-4-ol, 2,4'-dichloro-HydroxylationC₁₂H₈Cl₂O₂256
Dihydroxy-(1,1'-biphenyl)-4-ol, 2,4'-dichloro-DihydroxylationC₁₂H₈Cl₂O₃272
(1,1'-Biphenyl)-4-ol, 2-chloro-DechlorinationC₁₂H₉ClO204
(1,1'-Biphenyl)-4-ol, 4'-chloro-DechlorinationC₁₂H₉ClO204
(1,1'-Biphenyl)-4-olComplete DechlorinationC₁₂H₁₀O170

This table is interactive. You can sort the columns by clicking on the headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Transformation Products

While mass spectrometry provides valuable information about the molecular weight and elemental composition of transformation products, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation. Both ¹H NMR and ¹³C NMR are used to elucidate the precise arrangement of atoms within a molecule.

For the parent compound, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the ¹H NMR spectrum would show a complex pattern of signals in the aromatic region, corresponding to the protons on the two phenyl rings. The chemical shifts and coupling constants of these protons are influenced by the positions of the chloro and hydroxyl substituents.

When transformation products are formed, their NMR spectra will exhibit characteristic changes. For example:

Hydroxylation: The introduction of an additional hydroxyl group would lead to the appearance of a new, exchangeable proton signal in the ¹H NMR spectrum and would cause significant shifts in the signals of nearby aromatic protons. In the ¹³C NMR spectrum, the carbon atom attached to the new hydroxyl group would experience a significant downfield shift.

Dechlorination: The replacement of a chlorine atom with a hydrogen atom would result in the appearance of a new signal in the aromatic region of the ¹H NMR spectrum. The multiplicity and coupling constants of this new signal, as well as the shifts of the remaining protons, would help to determine the position of dechlorination.

Due to the complexity of the spectra of these biphenyl derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) are often employed to establish the connectivity between protons and carbons, and thus definitively identify the structure of the transformation products.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Transformation Products of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic C-H6.5 - 8.0110 - 140
Aromatic C-Cl-120 - 135
Aromatic C-OH4.0 - 8.0 (phenolic OH)150 - 160
Biphenyl C-C linkage-135 - 145

This table is interactive. You can sort the columns by clicking on the headers.

Chromatographic Separation Techniques for Complex Mixtures

The analysis of the environmental and chemical transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- invariably involves dealing with complex mixtures of the parent compound, its various metabolites, and other matrix components. Chromatographic techniques are essential for separating these components prior to their identification and quantification. The choice of chromatographic method depends on the polarity, volatility, and thermal stability of the analytes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the separation of polar, non-volatile, and thermally labile compounds. scielo.brscielo.br For the analysis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its hydroxylated metabolites, reversed-phase HPLC is commonly employed. scielo.br In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of compounds with a wide range of polarities. nih.gov

Gas Chromatography (GC) , on the other hand, is ideal for the separation of volatile and thermally stable compounds. hpst.cz While the parent compound and some of its less polar transformation products may be amenable to direct GC analysis, more polar metabolites, such as those with multiple hydroxyl groups, often require derivatization to increase their volatility and improve their chromatographic behavior. scielo.br GC is frequently coupled with mass spectrometry (GC-MS) for powerful separation and identification capabilities. hpst.cz

The selection of the appropriate column is critical for achieving good separation. In HPLC, biphenyl or C18 columns are often used for the separation of aromatic compounds. researchgate.net In GC, capillary columns with various stationary phases of different polarities are available to optimize the separation of specific isomers. nist.gov

Table 3: Example Chromatographic Conditions for the Analysis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its Transformation Products

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column Reversed-phase C18 or Biphenyl, 250 mm x 4.6 mm, 5 µmCapillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Gradient of Acetonitrile and Water (with formic acid)Helium at a constant flow rate
Flow Rate 0.5 - 1.5 mL/min1 - 2 mL/min
Detector Diode Array Detector (DAD) or Mass Spectrometer (MS)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Injection Volume 5 - 20 µL1 - 2 µL (split/splitless)
Oven Temperature Program Isothermal or GradientTemperature programmed from low to high temperature

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Environmental Distribution and Transport Studies of 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Modeling of Environmental Transport Processes

The movement of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- through the environment is dictated by complex processes that can be simulated using mathematical models. These models use the physicochemical properties outlined above as key inputs to predict the compound's behavior.

The tendency of a chemical to bind to soil and sediment particles is a primary factor controlling its mobility. This process is largely driven by the compound's hydrophobicity and the organic carbon content of the environmental medium.

The key parameter for modeling adsorption is the organic carbon-water partition coefficient (Koc). chemsafetypro.com It normalizes the soil or sediment adsorption coefficient (Kd) to the fraction of organic carbon (foc) in the solid phase (Kd = Koc × foc). chemsafetypro.com For PCBs, Koc values are generally high (often above 5000 L/kg), indicating strong adsorption and low mobility in soil. epa.gov While hydroxylation slightly reduces the octanol-water partition coefficient (Kow), OH-PCBs like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- remain highly hydrophobic and are expected to have a high Koc. nih.gov

Furthermore, as a weak acid, the ionization of the hydroxyl group at pH levels above its pKa (~7.8) can increase its water solubility, thereby reducing its tendency to adsorb to organic matter. nih.gov

Table 2: Theoretical Adsorption Coefficient (Kd) in Different Environmental Media

Environmental Medium Typical Organic Carbon Fraction (foc) Estimated Koc (L/kg) Calculated Theoretical Kd (L/kg) Implication for Mobility
Sandy Soil 0.005 15,000 75 Moderate Sorption
Agricultural Loam 0.02 15,000 300 Strong Sorption
Sediment 0.05 15,000 750 Very Strong Sorption

| Organic Soil | 0.10 | 15,000 | 1500 | Extremely Strong Sorption |

Note: Koc is estimated based on the high hydrophobicity of the compound. The calculated Kd values are theoretical and illustrate the strong influence of organic carbon content on adsorption.

Volatilization determines the transfer of a chemical from soil or water into the atmosphere. This potential is governed by its vapor pressure and Henry's Law Constant (HLC). nih.gov For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the hydroxylation of the parent PCB significantly lowers its volatility and HLC. nih.gov The estimated low vapor pressure and very low HLC suggest that this compound will not readily volatilize from water or moist soil surfaces. epa.govresearchgate.net

Should the compound enter the atmosphere (e.g., through combustion or attached to dust particles), its dispersion would be modeled based on its semi-volatile nature. cmu.edu Atmospheric dispersion models, such as Gaussian plume models (e.g., AERMOD), simulate how pollutants are transported and diluted downwind from a source. wikipedia.orgwikipedia.org These models incorporate source emission rates, stack height, and meteorological data (wind speed, direction, atmospheric stability) to predict concentrations at various distances. wikipedia.orgwikipedia.org For a semi-volatile compound like an OH-PCB, modeling would need to account for its partitioning between the gas phase and atmospheric particles, with the majority expected to be sorbed to particulates. cmu.edu

Leaching is the downward movement of chemicals through the soil profile with infiltrating water, while runoff is the transport over the soil surface during precipitation events. semanticscholar.org

The potential for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- to leach into groundwater is theoretically low. Its high estimated Koc value indicates strong binding to soil organic matter, which significantly retards its movement. chemsafetypro.comepa.govnm.gov Leaching models often use Koc to calculate a retardation factor (RF), which predicts how much slower a chemical will move relative to water. A high Koc leads to a high RF and thus a low leaching potential. shd-pub.org.rs

Runoff potential is more complex. While the compound is strongly adsorbed, soil erosion during heavy rainfall can transport contaminated soil particles into surface waters. nih.gov Therefore, in sloped areas with high erosion rates, runoff of particle-bound (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- could be a significant transport pathway, whereas transport in the dissolved phase via runoff would be minimal. researchgate.net

Bioaccumulation Potential in Non-Human Biota (Theoretical Modeling of Uptake)

Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes, including water, food, and sediment. Theoretical models are essential for predicting this potential without extensive animal testing.

Mechanistic bioaccumulation models simulate the processes of chemical uptake and elimination in an organism. researchgate.net These models, often based on fugacity or Dynamic Energy Budget (DEB) theory, provide a comprehensive view by relating chemical accumulation to an organism's physiological processes like metabolism, growth, and reproduction. researchgate.netifremer.fr

A typical mechanistic model for an aquatic organism would include the following parameters for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-:

Uptake from water: Driven by gill ventilation rate and the chemical's partitioning from water to lipids.

Uptake from diet: Dependent on the organism's feeding rate and the concentration of the chemical in its food.

Elimination: Includes excretion via gills, feces, and metabolic transformation.

Growth Dilution: As the organism grows, the concentration of the accumulated chemical is diluted by the increase in biomass.

The moderately high lipophilicity (logKow ~4.7) of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- suggests it has a significant potential to bioaccumulate in the fatty tissues of organisms. wikipedia.org Mechanistic models can effectively simulate how factors like organism size, age, and reproductive status affect the final body burden. researchgate.netifremer.fr

In silico methods, particularly Quantitative Structure-Activity Relationships (QSARs), are computational techniques used to predict a chemical's properties and effects based on its molecular structure. mdpi.com For bioaccumulation, QSARs are frequently used to predict the Bioconcentration Factor (BCF), which measures a chemical's accumulation in an aquatic organism from water alone.

The most common QSAR for BCF is based on a linear correlation with the octanol-water partition coefficient (logKow). mdpi.comnih.gov While numerous refined QSAR models exist, a basic linear regression model can provide a first-tier estimate of the BCF.

A general QSAR equation is: log BCF = a × logKow + b

Where 'a' and 'b' are empirically derived constants.

Using this theoretical framework, we can predict the BCF for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Table 3: Theoretical BCF Prediction for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- Based on QSAR Modeling

Parameter Value Source/Comment
Estimated logKow 4.7 Based on analogue compound epa.gov
QSAR Constant 'a' 0.85 Typical value for chlorinated aromatics
QSAR Constant 'b' -0.70 Typical value for chlorinated aromatics
Calculated log BCF 3.295 log BCF = (0.85 × 4.7) - 0.70

| Calculated BCF | 1972 | 103.295 |

Note: This calculation is a theoretical prediction. The resulting BCF value of approximately 1972 L/kg suggests that the compound has a high potential to bioconcentrate in aquatic organisms.

Computational Chemistry and Theoretical Investigations of 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Quantum Chemical Studies

Quantum chemical studies are fundamental in predicting the electronic properties and reactivity of molecules. For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, these methods can offer insights into its stability, reactivity, and potential interaction mechanisms with other substances.

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scirp.org By calculating the electron density, DFT can determine the optimized geometry, total energy, and various electronic properties of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict bond lengths, bond angles, and dihedral angles of the molecule. nih.govresearchgate.net For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, a key structural feature is the dihedral angle between the two phenyl rings, which is influenced by the substitution pattern. The presence of a chlorine atom at the ortho position (position 2) of one ring would likely induce a non-planar conformation to minimize steric hindrance. nih.gov The hydroxyl group and the second chlorine atom at the para positions (4 and 4' respectively) also influence the electronic distribution across the biphenyl (B1667301) system.

The calculated electronic properties from DFT can include dipole moment, polarizability, and electrostatic potential maps. These properties are crucial for understanding how the molecule interacts with its environment, such as with water molecules or biological macromolecules. For instance, the electrostatic potential map would visualize the electron-rich and electron-deficient regions of the molecule, highlighting the electronegative oxygen and chlorine atoms and the relatively electropositive hydrogen of the hydroxyl group.

Frontier Molecular Orbital Analysis (FMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and shape of these orbitals are critical in predicting a molecule's reactivity.

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the HOMO is expected to be localized primarily on the hydroxyl-substituted phenyl ring, particularly on the oxygen atom and the aromatic carbons, which are electron-rich. The LUMO, on the other hand, indicates the ability of a molecule to accept electrons, reflecting its electrophilic character. The LUMO is likely to be distributed over the phenyl rings, with significant contributions from the carbon atoms bonded to the electronegative chlorine atoms.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining the chemical stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For hydroxylated PCBs, the position of the hydroxyl and chlorine substituents significantly influences the HOMO-LUMO gap. tandfonline.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Dichlorinated Hydroxybiphenyl

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These are representative values for a generic dichlorinated hydroxybiphenyl and are for illustrative purposes only. Actual values for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- would require specific calculations.

Reactivity Descriptors and Prediction of Reaction Sites

Based on DFT and FMO analysis, various reactivity descriptors can be calculated to predict the most likely sites for chemical reactions. These descriptors include global reactivity indices like chemical hardness, softness, and electrophilicity index, as well as local reactivity descriptors like Fukui functions. nih.govacs.org

The electrophilicity index provides a measure of the molecule's ability to accept electrons. scirp.org For halogenated biphenyls, this index can help in understanding their potential for undergoing nucleophilic attack. nih.gov The Fukui function, on the other hand, can identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the carbon atom attached to the hydroxyl group and the carbons bonded to the chlorine atoms would be key sites of interest for reactivity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions. nih.gov

Conformational Analysis and Stability

The biphenyl structure allows for rotation around the central carbon-carbon single bond, leading to different conformations. The stability of these conformers is influenced by the steric and electronic effects of the substituents. nwpu.edu.cn For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, the ortho-chlorine atom is expected to create a significant energy barrier to planarity, resulting in a twisted conformation being the most stable. nih.gov

MD simulations can explore the potential energy surface of the molecule as a function of the dihedral angle between the phenyl rings. This allows for the identification of the most stable conformations and the energy barriers between them. Understanding the conformational flexibility is important as it can affect the molecule's ability to interact with biological receptors or environmental matrices. tandfonline.com

Table 2: Illustrative Conformational Energy Profile for a Dichlorinated Biphenyl

Dihedral Angle (degrees)Relative Energy (kcal/mol)Conformation
05.0Eclipsed (Unstable)
450.0Twisted (Stable)
902.5Perpendicular (Transition State)

Note: These are representative values for a generic dichlorinated biphenyl and are for illustrative purposes only. The actual energy profile for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- would depend on the specific interactions of its substituents.

Interaction with Environmental Substrates (e.g., Organic Matter)

The fate and transport of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- in the environment are heavily influenced by its interactions with soil and sediment components, particularly organic matter. researchgate.netnih.gov MD simulations can model the interactions between the biphenyl molecule and models of humic substances, which are major components of soil organic matter. researchgate.netnih.gov

These simulations can reveal the preferred binding sites and interaction energies. The hydrophobic biphenyl backbone of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- would likely have favorable interactions with the hydrophobic regions of organic matter. nih.gov The hydroxyl group, being polar, can form hydrogen bonds with functional groups present in the organic matter, such as carboxylic acids and phenols. tandfonline.comnih.gov The chlorine atoms can also participate in halogen bonding. By simulating the system over time, MD can provide insights into the strength and dynamics of these interactions, which are crucial for predicting the sorption and potential bioavailability of the compound in the environment.

Structure-Activity Relationship (SAR) Studies for Reactivity

Structure-Activity Relationship (SAR) studies for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- focus on how its chemical structure influences its reactivity, particularly its degradation. These studies are essential for predicting the environmental persistence and transformation of this and related compounds.

Quantitative Structure-Activity Relationships (QSAR) for Degradation Kinetics

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific activity, such as its degradation rate. For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, QSAR models can predict its degradation kinetics under various environmental conditions, including microbial and photochemical degradation.

While specific QSAR models for the degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are not extensively documented, models developed for related OH-PCBs and chlorinated aromatic compounds provide a strong basis for understanding its behavior. researchgate.net These models typically use molecular descriptors that quantify various aspects of the chemical structure.

Key Molecular Descriptors in QSAR Models for Degradation:

Electronic Descriptors: These relate to the electron distribution in the molecule. Examples include the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), as well as atomic charges. For electrophilic attack, a higher EHOMO value often correlates with a faster reaction rate.

Steric Descriptors: These describe the size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric indices can influence the accessibility of the reaction site to enzymes or chemical reagents.

Hydrophobicity Descriptors: The octanol-water partition coefficient (log P or log Kow) is a common measure of a compound's hydrophobicity. This property is critical for the bioavailability of the compound to microorganisms and its partitioning in different environmental compartments. researchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that capture information about the branching and arrangement of atoms.

A hypothetical QSAR model for the microbial degradation of a series of dichlorinated biphenylols, including (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, might take the following form:

log(k_deg) = c₀ + c₁ * E_HOMO + c₂ * logP + c₃ * Σσ

Where:

k_deg is the degradation rate constant.

c₀, c₁, c₂, c₃ are coefficients determined by regression analysis.

E_HOMO is the energy of the highest occupied molecular orbital.

logP is the octanol-water partition coefficient.

Σσ is the sum of Hammett sigma constants for the chlorine substituents, representing their electron-withdrawing or -donating effects.

Interactive Data Table: Hypothetical QSAR Data for Microbial Degradation of Dichlorinated Biphenylols

Compound NameStructurelog(k_deg) (h⁻¹)E_HOMO (eV)logPΣσ
(1,1'-Biphenyl)-4-ol, 2,4'-dichloro--2.5-5.85.20.46
(1,1'-Biphenyl)-4-ol, 3,5-dichloro--2.8-6.05.30.74
(1,1'-Biphenyl)-4-ol, 2,5-dichloro--2.6-5.95.30.60
(1,1'-Biphenyl)-4-ol, 3,4-dichloro--2.7-5.95.10.60

Note: The data in this table is representative and for illustrative purposes. Actual experimental values may vary.

Studies on the photodegradation of PCBs have also led to the development of QSAR models. researchgate.netx-mol.com These models often show that factors like the degree of chlorination at specific positions and the molecule's hydrophobicity can influence the photochemical activity. researchgate.net For instance, the presence of chlorine atoms adjacent to the biphenyl bridge can enhance photodegradation. researchgate.net

Mechanistic Interpretation of Substituent Effects on Reactivity

The reactivity of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is significantly influenced by its substituents: the hydroxyl group and the two chlorine atoms. Computational studies, such as those using Density Functional Theory (DFT), help to elucidate the mechanisms behind these effects. nih.gov

Effect of the Hydroxyl Group:

The hydroxyl group is a key functional group that dramatically alters the properties of the biphenyl backbone.

Activation of the Aromatic Ring: The -OH group is an activating, ortho-, para-directing group for electrophilic attack. This means it increases the electron density of the phenolic ring, making it more susceptible to oxidation by enzymes or chemical oxidants. In microbial degradation, the initial attack often involves dioxygenase enzymes that hydroxylate the aromatic ring. nih.gov The presence of the existing hydroxyl group can influence the position of further hydroxylation.

Increased Polarity and Water Solubility: The hydroxyl group increases the polarity and water solubility of the molecule compared to its non-hydroxylated parent PCB. nih.gov This can enhance its bioavailability for microbial degradation in aqueous environments.

Formation of Phenoxyl Radicals: The hydroxyl group can be oxidized to a phenoxyl radical, which is a key intermediate in many degradation pathways, including enzymatic and photochemical processes.

Effect of the Chlorine Substituents:

The number and position of chlorine atoms have a profound impact on the degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Electronic Effects: Chlorine is an electron-withdrawing group. This deactivates the aromatic rings towards electrophilic attack, making the molecule more resistant to oxidative degradation. However, this effect can be counteracted by the activating effect of the hydroxyl group on the same ring. The position of the chlorine atoms is critical; research on chlorinated biphenyls indicates that the electronic effects of the chlorination pattern may be more influential than steric effects on the oxidation rate by biphenyl dioxygenase. nih.gov

Steric Hindrance: The chlorine atom at the ortho position (C2) to the biphenyl linkage can cause steric hindrance. This can affect the planarity of the biphenyl rings, which in turn can influence the binding of the molecule to the active site of degradative enzymes. For some enzymatic systems, ortho substitution can hinder the rate of degradation.

Reductive Dechlorination: Under anaerobic conditions, the chlorine atoms can be removed through reductive dechlorination. eurochlor.org This process is often a prerequisite for the subsequent aerobic degradation of the biphenyl rings. The position of the chlorine atoms influences the rate and regioselectivity of this dechlorination.

Combined Effects and Degradation Pathways:

The interplay between the hydroxyl and chloro substituents determines the likely degradation pathways for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Aerobic Degradation: In an aerobic environment, the initial attack is likely to be an electrophilic addition of oxygen, catalyzed by dioxygenase enzymes. The phenolic ring is activated by the -OH group, but the chlorine atom at C2 may sterically hinder attack at adjacent positions. The other ring, with the chlorine at C4', is also a potential site of attack.

Photodegradation: In the presence of light, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- can undergo photodegradation. This can proceed through direct photolysis or via reaction with photochemically generated reactive oxygen species like hydroxyl radicals (•OH). nih.govresearchgate.net DFT calculations have shown that the activation energy for •OH radical attack on PCBs is relatively low. nih.gov The reaction can lead to further hydroxylation, dechlorination, or cleavage of the C-C bond between the biphenyl rings. nih.govresearchgate.net

Interactive Data Table: Calculated Properties Influencing Reactivity of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

PropertyValueImplication for Reactivity
EHOMO-5.8 eVIndicates susceptibility to electrophilic attack
ELUMO-0.5 eVRelates to the ability to accept electrons
Dipole Moment2.1 DInfluences solubility and intermolecular interactions
C-Cl Bond Dissociation Energy (ortho)~85 kcal/molEnergy required for reductive dechlorination at C2
C-Cl Bond Dissociation Energy (para)~83 kcal/molEnergy required for reductive dechlorination at C4'

Note: The data in this table is representative and based on typical values for similar compounds. Actual calculated values may vary depending on the computational method.

Advanced Analytical Methodologies in Research on 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Chromatographic Techniques for Trace Analysis in Environmental Matrices

Chromatography, a cornerstone of separation science, is indispensable for isolating (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its related compounds from intricate matrices like soil, water, and biological tissues. The coupling of chromatography with mass spectrometry provides the high sensitivity and selectivity required for trace analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently utilized tool for profiling primary metabolites. nih.gov For polar analytes like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its metabolites, which are not sufficiently volatile for direct GC analysis, a chemical derivatization step is essential. youtube.com This process converts polar functional groups, such as hydroxyl (-OH) groups, into less polar, more volatile derivatives, typically using silylation reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). youtube.com This derivatization increases volatility, allowing the compound to be vaporized and travel through the GC column. youtube.com

Optimization of a GC-MS method for metabolite profiling involves several critical steps. The selection of the GC column, typically a low-polarity capillary column (e.g., DB-5ms), is crucial for separating isomers and related compounds. The temperature program of the GC oven is carefully controlled to achieve optimal separation of peaks. ucdavis.edu In the mass spectrometer, data can be acquired in full-scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes. nih.gov

Table 1: Example GC-MS Parameters for Derivatized Hydroxylated PCB Analysis This table presents typical parameters that would be optimized for the analysis of silylated (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- and its metabolites.

ParameterSettingPurpose
GC System
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)Provides good separation for semi-volatile compounds.
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.
Injector Temp250 °CEnsures rapid volatilization of the derivatized analyte. ijarnd.com
Carrier GasHeliumInert gas to carry the sample through the column.
Oven Program80°C (1 min), ramp to 280°C at 10°C/min, hold 5 minSeparates compounds based on boiling point and column interaction.
Derivatization
ReagentMSTFA (N-methyl-trimethylsilyltrifluoroacetamide)Replaces active hydrogens on hydroxyl groups with TMS groups. youtube.com
Reaction30 min at 37°CEnsures complete derivatization of polar metabolites. youtube.com
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization method creating reproducible fragmentation patterns.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific mass-to-charge ratios.
Monitored Ionse.g., m/z 310 (M+), 295 (M-CH3)+Specific ions for the trimethylsilyl (B98337) derivative of the target analyte.

For analyzing polar, non-volatile, and thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the preferred method, as it typically does not require derivatization. researchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.netijsrtjournal.com

A recent study on the analysis of various OH-PCBs in animal-derived food demonstrates the power of this approach. researchgate.net The method utilized UPLC for rapid separation, coupled with an MS/MS system operating in multiple reaction monitoring (MRM) mode. researchgate.net In MRM, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity, minimizing interference from complex matrix components. researchgate.net The optimization of collision energy for each precursor-to-product ion transition is critical for maximizing sensitivity. researchgate.net

Table 2: UPLC-MS/MS Parameters for Trace Analysis of Hydroxylated Polychlorinated Biphenyls (Adapted from research findings on penta-, hexa-, and hepta-chlorine substituted OH-PCBs. researchgate.net)

Analyte GroupPrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Collision Energy (eV)LOD (µg/kg)LOQ (µg/kg)
Penta-Cl OH-PCBs322.9287.9200.003 - 0.0100.009 - 0.030
Hexa-Cl OH-PCBs356.8321.8220.003 - 0.0100.009 - 0.030
Hepta-Cl OH-PCBs390.8355.8250.003 - 0.0100.009 - 0.030

LOD: Limit of Detection, LOQ: Limit of Quantification

Hyphenated techniques refer to the coupling of two or more analytical methods to achieve results that are superior to what can be obtained with a single technique. ijarnd.comijsrtjournal.com While GC-MS and LC-MS are the most common examples, more advanced configurations are employed for particularly challenging analytical problems, such as the separation of numerous PCB congeners and their metabolites.

One such advanced technique is comprehensive two-dimensional gas chromatography (GCxGC), often coupled with a time-of-flight mass spectrometer (TOF-MS). GCxGC uses two columns with different separation mechanisms, providing a significant increase in peak capacity and resolving power compared to single-column GC. This is particularly useful for separating isomers of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- from other co-eluting contaminants in environmental samples.

Another specialized technique is the hyphenation of gas chromatography with inductively coupled plasma tandem mass spectrometry (GC-ICP-MS/MS). researchgate.net This method offers element-specific detection with high sensitivity. For chlorinated compounds, the ICP-MS/MS can be tuned to detect chlorine isotopes, allowing for the selective identification and quantification of all chlorinated compounds eluting from the GC, even in highly complex hydrocarbon matrices where traditional detectors would be overwhelmed. researchgate.net

Spectroscopic Characterization of Research Samples

Spectroscopic techniques are vital for the structural elucidation of unknown compounds and for analyzing functional group changes during chemical reactions, such as degradation studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. researchgate.netresearchgate.net While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR experiments are essential for elucidating the structure of novel or minor components like metabolites or degradation products. researchgate.netwpmucdn.com

The process of structural elucidation for a minor, unknown component related to (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- would typically involve the following experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing neighboring protons within a spin system (e.g., protons on adjacent carbons in an aromatic ring). wpmucdn.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is extremely powerful for connecting different fragments of a molecule, such as the two phenyl rings in a biphenyl (B1667301) structure. core.ac.uk

By combining the information from these experiments, a complete structural assignment can be made without needing a reference standard. This is invaluable for identifying previously unknown metabolites or degradation products that may be present in only small quantities.

Table 3: Illustrative 2D NMR Correlations for Structural Elucidation of a Hypothetical Metabolite This table illustrates how 2D NMR data would be used to place a second hydroxyl group on the dichlorobiphenyl scaffold, forming a hypothetical dihydroxy-metabolite.

Proton (¹H) SignalCOSY Correlations (to ¹H)HSQC Correlation (to ¹³C)Key HMBC Correlations (to ¹³C)Structural Deduction
H-3' (aromatic)H-5'C-3'C-1', C-2', C-4', C-5'Confirms position on the monochlorinated ring.
H-5' (aromatic)H-3'C-5'C-1', C-3', C-4', C-6'Confirms position on the monochlorinated ring.
H-3 (aromatic)H-5C-3C-1, C-2, C-4, C-5Confirms position on the dichlorinated ring.
H-5 (aromatic)H-3C-5C-1, C-3, C-4, C-6Confirms position on the dichlorinated ring.
New OH protonNoneNoneC-5, C-6, C-1Places new -OH group at the C-6 position.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. nicoletcz.cz In degradation studies of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, these methods can monitor the chemical transformation by tracking changes in the vibrational modes of specific bonds. uu.nl

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. The degradation process could be monitored by observing the disappearance of the C-Cl stretching bands or changes in the broad O-H stretching band of the phenol (B47542) group. The appearance of new bands, such as a carbonyl (C=O) stretch, could indicate oxidative degradation. ijarnd.com

Raman Spectroscopy is highly sensitive to non-polar, symmetric bonds, making it excellent for analyzing the carbon backbone of the biphenyl structure and the C-Cl bonds. nicoletcz.cz Research has shown that Raman spectroscopy can effectively distinguish between different chlorobiphenyl isomers based on unique peaks in their spectra. researchgate.net For example, the C-C-C in-plane stretching modes can serve as analytical bands to identify the position of chlorine atoms. researchgate.net During a degradation study, changes in these characteristic Raman shifts would provide clear evidence of structural modification.

Table 4: Key Vibrational Modes for Monitoring Degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-

Functional Group / BondTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Significance in Degradation Studies
O-H Stretch (Phenol)3200-3600 (broad)WeakDisappearance or shift indicates reaction at the hydroxyl group.
C-H Stretch (Aromatic)3000-3100StrongChanges may indicate ring cleavage.
C=C Stretch (Aromatic)1450-1600StrongShifts can indicate changes in ring substitution or structure.
C-O Stretch (Phenol)1200-1260ModerateDisappearance or shift indicates reaction at the hydroxyl group.
C-Cl Stretch600-800StrongDisappearance of this signal is a direct indicator of dechlorination.
C=O Stretch (Carbonyl)1650-1750ModerateAppearance of this band would indicate oxidative ring opening.

UV-Vis Spectroscopy for Kinetic Studies of Transformation

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely used analytical technique for studying the kinetics of chemical reactions, including the transformation and degradation of organic compounds. This method is based on the principle that molecules containing chromophores—parts of the molecule that absorb light—absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

For kinetic studies of the transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, UV-Vis spectroscopy allows for the continuous monitoring of its concentration over time. As the compound undergoes transformation, its chemical structure changes, leading to a change in its UV-Vis absorption spectrum. By measuring the decrease in the absorbance at a wavelength where the parent compound has maximum absorption (λmax), or the increase in absorbance at a wavelength corresponding to a transformation product, the rate of the reaction can be determined.

Detailed research findings on the application of UV-Vis spectroscopy for kinetic studies of the transformation of the closely related compound, 2,4-dichlorophenol (B122985) (2,4-DCP), provide insights into the potential methodologies for studying (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. For instance, studies on the photocatalytic degradation of 2,4-DCP have utilized UV-Vis spectroscopy to monitor its disappearance over time. The absorbance spectra of 2,4-DCP typically exhibit characteristic absorption bands, with a significant peak around 285 nm. researchgate.netiasks.org The decrease in this peak's intensity during transformation processes is used to calculate the degradation efficiency and determine the reaction kinetics. researchgate.net

Kinetic models, such as the pseudo-first-order model, are often applied to the data obtained from UV-Vis spectroscopic measurements to describe the reaction rate. The degradation of many organic pollutants, including chlorophenols, has been shown to follow pseudo-first-order kinetics. researchgate.net

Interactive Data Table: Illustrative Kinetic Data for Chlorinated Phenol Degradation

Time (minutes)Concentration of 2,4-DCP (mg/L)Absorbance at 285 nm
0501.2
30350.84
6024.50.59
9017.20.41
120120.29
1805.90.14

This table presents hypothetical data for illustrative purposes based on typical degradation profiles of chlorinated phenols to demonstrate how UV-Vis data can be used in kinetic analysis. The concentration and absorbance values are not from a specific study on (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

The transformation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- can be initiated by various processes, such as photocatalysis, oxidation, or microbial degradation. In each case, UV-Vis spectroscopy can be employed to track the reaction progress. For example, in a photocatalytic degradation study, a solution of the compound would be irradiated with UV or visible light in the presence of a photocatalyst. Samples would be withdrawn at regular intervals, and their UV-Vis spectra recorded. The resulting data would allow for the calculation of the rate constant and half-life of the transformation reaction under the specific experimental conditions.

Furthermore, by analyzing the changes in the entire UV-Vis spectrum over time, it may be possible to identify the formation of intermediate products. The appearance of new absorption bands can indicate the presence of new chemical species formed during the transformation of the parent compound.

Remediation Technologies for 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Advanced Oxidation Processes (AOPs) for Environmental Remediation

AOPs have emerged as a promising solution for treating water and soil contaminated with persistent organic pollutants like chlorinated biphenyls. clu-in.org They are particularly effective for compounds that are resistant to conventional biological treatment methods. nih.gov Key AOPs applicable to the degradation of chlorinated aromatic compounds include heterogeneous photocatalysis and Fenton-based processes, which are capable of mineralizing these pollutants into less harmful substances like CO2, H2O, and inorganic ions. mdpi.compjoes.com

Photocatalysis is an AOP that utilizes semiconductor materials to generate reactive oxygen species upon exposure to light. nih.gov This technology has been investigated for the degradation of various chlorinated pollutants, including dichlorophenols and PCBs, which share structural similarities with (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. irost.irnih.gov

Heterogeneous photocatalysis typically involves a solid semiconductor catalyst suspended in a contaminated aqueous solution. The fundamental mechanism can be described in several steps: researchgate.netbeilstein-journals.org

Photon Absorption: When a semiconductor catalyst, such as Titanium dioxide (TiO2) or Zinc oxide (ZnO), is irradiated with photons of energy equal to or greater than its band gap, an electron (e−) is excited from the valence band (VB) to the conduction band (CB). This leaves a positively charged "hole" (h+) in the valence band. beilstein-journals.orgunl.edu

Generation of Reactive Species: The photogenerated electron-hole pairs migrate to the catalyst's surface. The holes in the valence band are powerful oxidizing agents and can react with water molecules or hydroxide (B78521) ions adsorbed on the surface to produce highly reactive hydroxyl radicals (•OH). unl.edu Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (O2•−), which can further lead to the formation of other reactive oxygen species. unl.edu

Pollutant Degradation: The highly reactive hydroxyl radicals attack the target pollutant molecules, in this case, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. This can lead to hydroxylation of the aromatic rings, cleavage of the biphenyl (B1667301) bond, and dechlorination, ultimately breaking the molecule down into smaller, less harmful intermediates and, ideally, complete mineralization to carbon dioxide, water, and chloride ions. unl.edu

The efficiency of this process is often described by the Langmuir-Hinshelwood (L-H) or the Eley-Rideal (E-R) model, which relate the degradation rate to the concentration of the pollutant and its adsorption on the catalyst surface. mdpi.com

Key strategies for catalyst design and optimization include:

Doping and Composite Materials: Introducing non-metal atoms (like Nitrogen) or coupling the primary semiconductor with other materials can enhance visible light absorption and improve the separation of photogenerated electron-hole pairs, reducing recombination and increasing quantum yield. researchgate.netresearchgate.net For instance, hierarchical Bi2S3/In2S3 core/shell microspheres have shown enhanced photocatalytic activity for the degradation of 2,4-dichlorophenol (B122985) under visible light. researchgate.net

Noble Metal Deposition: Depositing noble metals like silver (Ag) on the semiconductor surface can trap electrons, promoting charge separation and enhancing the generation of reactive species. irost.ir

Immobilization: To address the practical issue of separating powdered catalysts from treated water, catalysts can be immobilized on substrates like nanofibers. irost.irirost.ir Studies on Fe3O4/TiO2/Ag nanoparticles loaded on polycaprolactone/polyethylene glycol nanofibers demonstrated a reusable system for the degradation of 2,4-dichlorophenol. irost.irirost.ir

Table 1: Examples of Novel Photocatalysts and Their Performance in Degrading Related Chlorinated Compounds
Catalyst SystemTarget PollutantKey FeatureReported Degradation EfficiencyLight Source
Ag/AgBr2,4-dichlorophenol (2,4-DCP)Visible light activity89.39% after 5 hoursVisible Light
Bi2S3/In2S3 core/shell2,4-dichlorophenol (2,4-DCP)Enhanced charge transport and separationSignificantly higher than individual componentsVisible Light
Fe3O4/TiO2/Ag on nanofibers2,4-dichlorophenol (2,4-DCP)Reusability and magnetic separation53.12% in 180 minutesVisible Light

The Fenton process is another powerful AOP that utilizes Fenton's reagent, a mixture of a ferrous iron (Fe2+) salt and hydrogen peroxide (H2O2), to generate hydroxyl radicals. mdpi.comresearchgate.net The photo-Fenton process enhances this reaction by incorporating UV-visible light. pjoes.com These methods have been extensively studied for the degradation of PCBs. pjoes.comresearchgate.net

The core reaction in the Fenton process is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The photo-Fenton process accelerates the reaction by photoreducing Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. mdpi.com

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

The efficiency of Fenton and photo-Fenton processes is highly dependent on several operational parameters, with pH and reagent concentrations being the most critical. mdpi.comnih.gov

pH: The Fenton reaction is most effective under acidic conditions, typically in a pH range of 3 to 4. researchgate.net At pH values lower than 3, the reaction slows down. At pH values above 4, ferric iron begins to precipitate as ferric hydroxide (Fe(OH)3), which reduces the concentration of available catalyst and inhibits •OH generation. mdpi.com

Reagent Ratio ([H₂O₂]/[Fe²⁺]): The molar ratio of hydrogen peroxide to ferrous iron is a crucial factor. mdpi.com An insufficient amount of either reagent will limit the production of hydroxyl radicals. However, an excessive concentration of either H₂O₂ or Fe²⁺ can have a detrimental effect, as they can act as scavengers of the highly reactive hydroxyl radicals, thereby reducing the process efficiency. mdpi.com Finding the optimal ratio is essential for maximizing degradation while minimizing chemical consumption. mdpi.comnih.gov For example, in the degradation of certain PCBs, an Fe²⁺:H₂O₂ molar ratio of 1:10000 was found to be highly effective. pjoes.com

Table 2: Optimized Conditions for Fenton/Fenton-like Degradation of Chlorinated Pollutants
Pollutant TypeProcessOptimal pHOptimal Reagent Ratio (Example)Reference Finding
PCBsFenton~2.8Fe²⁺:H₂O₂ = 1:10000High oxidation effectiveness was achieved at this ratio. pjoes.com
PCBs in soil slurryChelate-Modified FentonNatural Soil pH (~7.6)Fe²⁺/SP/H₂O₂ = 1/1/20Use of sodium pyrophosphate (SP) as a chelating agent allowed for high degradation (87.5%) at neutral pH. daneshyari.com
General Recalcitrant CompoundsFenton3.2 - 3.7[H₂O₂]/[Fe²⁺] = 1.7 - 2.9Response surface methodology identified these ranges as optimal for maximizing degradation. mdpi.com

The degradation of complex molecules like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- via the Fenton process proceeds through a series of intermediate products before complete mineralization. The non-selective nature of hydroxyl radicals leads to multiple initial points of attack on the molecule.

Based on studies of similar compounds like 2,4,4'-trichlorobiphenyl (B50444) (PCB28), the degradation pathway likely involves: nih.gov

Hydroxylation: Addition of •OH to the aromatic rings, forming di- or tri-hydroxylated biphenyls.

Dechlorination: Removal of chlorine atoms from the biphenyl structure. This is a critical step in reducing the toxicity of the compound.

Ring Opening: The aromatic rings are cleaved by continued attack from hydroxyl radicals, leading to the formation of various aliphatic carboxylic acids (e.g., acetate, fumarate). researchgate.net

Mineralization: These smaller organic acids are further oxidized to carbon dioxide, water, and inorganic chloride ions. pjoes.com

Gas chromatography-mass spectrometry (GC-MS) analysis of Fenton-treated PCBs has identified intermediates such as monochlorobiphenyls, dichlorobiphenyls, and various hydroxylated derivatives, confirming that the degradation proceeds through stepwise dechlorination and oxidation. nih.gov However, under substoichiometric H₂O₂ conditions, there is a risk of forming more complex and potentially toxic condensation byproducts, such as chlorinated diphenyl ethers or biphenyls, through the coupling of phenoxy radicals. acs.org Therefore, complete mineralization is the desired endpoint.

Ozonation and Peroxone Processes

The degradation of aromatic compounds by ozonation is often initiated by the electrophilic attack of ozone on the aromatic ring, leading to ring cleavage and the formation of smaller, more biodegradable organic acids and aldehydes. In the case of hydroxylated PCBs, the hydroxyl group can direct the ozone attack, potentially accelerating the degradation process.

The peroxone process enhances the formation of hydroxyl radicals, which are non-selective and highly efficient in oxidizing a wide range of organic compounds. The reaction of hydrogen peroxide with ozone creates a synergistic effect, leading to a higher rate of pollutant removal. For chlorinated compounds, this can result in dechlorination and mineralization. The efficiency of the E-peroxone process, which involves the in-situ electrochemical generation of hydrogen peroxide, has been demonstrated for the removal of pollutants from petrochemical wastewater, suggesting its potential for treating water contaminated with chlorinated biphenyls. deswater.com

A study on the electro-peroxone treatment of 4-Chlorophenol demonstrated complete mineralization, highlighting the power of this technology for chlorinated aromatic compounds. researchgate.net The degradation pathway involved the formation of hydroxylated and aromatic by-products before complete breakdown. It is plausible that (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- would undergo a similar degradation pathway.

Electrochemical Oxidation for Pollutant Removal

Electrochemical oxidation is another advanced oxidation process that can be used for the destruction of persistent organic pollutants. This technology can be applied through direct anodic oxidation, where pollutants are destroyed directly on the anode surface, or indirect oxidation, where electro-generated oxidants like hydroxyl radicals or active chlorine species degrade the pollutants in the bulk solution.

The effectiveness of electrochemical oxidation for the degradation of chlorinated aromatic compounds has been documented. For instance, the electro-peroxone process, a hybrid of electrochemical and ozonation techniques, has shown high efficiency in removing micropollutants. nih.gov During this process, pollutants can be degraded by direct oxidation at the anode, as well as by reaction with ozone and hydroxyl radicals in the solution. nih.gov

While specific studies on (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are lacking, the principles of electrochemical oxidation suggest it would be a viable treatment method. The presence of the hydroxyl group and chlorine atoms on the biphenyl structure would influence the reaction mechanism and the nature of the intermediate products.

Bioremediation and Phytoremediation Approaches

Bioaugmentation and Biostimulation Strategies

Bioremediation, which utilizes microorganisms to break down contaminants, is a cost-effective and environmentally friendly approach for cleaning up polluted sites. Two main strategies are employed: bioaugmentation, which involves the introduction of specific microorganisms with desired degradation capabilities, and biostimulation, which involves the addition of nutrients or electron donors to stimulate the activity of indigenous microbial populations. mdpi.comut.ac.ir

Numerous studies have demonstrated the potential of both strategies for the remediation of soils and sediments contaminated with PCBs. For instance, bioaugmentation with PCB-degrading microbial consortia has been shown to enhance the dechlorination of PCBs in freshwater sediments. nih.gov Similarly, the biostimulation of indigenous microorganisms through the addition of electron donors has been found to promote the degradation of PCBs. uwf.edu

Research on the degradation of 2,4-dichlorobiphenyl (B164877) by a Pseudomonas species consortium revealed over 90% degradation, with catechol identified as a key intermediate. nih.gov This indicates that specific bacterial strains can effectively break down dichlorinated biphenyls. The success of these strategies for PCBs suggests that similar approaches could be effective for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. The hydroxyl group on the molecule may even enhance its bioavailability and susceptibility to microbial attack.

A study on decachlorobiphenyl (B1669993) (PCB-209) demonstrated that both biostimulation with biphenyl and bioaugmentation with native bacterial strains could lead to significant removal of this highly chlorinated congener. mdpi.com The highest removal was achieved when bacterial strains were inoculated as a consortium. mdpi.com

Remediation StrategyTarget Compound(s)Key Findings
BioaugmentationPolychlorinated Biphenyls (PCBs)Introduction of a PCB-degrading enrichment culture led to extensive dechlorination of 2,3,4,5-tetrachlorobiphenyl. nih.gov
Biostimulation2,3',4,4',5-pentachlorobiphenyl and Aroclor 1254Addition of electron donors (pyruvate, iron sulfide, elemental iron) stimulated indigenous microbes to decrease PCB concentrations. uwf.edu
Bioaugmentation & BiostimulationDecachlorobiphenyl (PCB-209)Native bacterial strains, both individually and in a consortium, removed 9.58 to 17.33 mg/kg of PCB-209. mdpi.com
Bioaugmentation2,4-dichlorobiphenylA consortium of Pseudomonas species achieved 90% degradation. nih.gov

Plant Uptake and Metabolism Studies in Phytoremediation (Excluding Impact on Plants)

Phytoremediation involves the use of plants to remove, degrade, or contain environmental contaminants. For compounds like PCBs, several mechanisms are at play, including phytoextraction (uptake and accumulation in plant tissues), phytotransformation (degradation within the plant), and rhizoremediation (degradation in the root zone by plant-associated microbes). nih.gov

The uptake of PCBs by plants is influenced by the compound's hydrophobicity, which is related to its degree of chlorination. nih.gov Less chlorinated PCBs are generally more water-soluble and more readily taken up by plants. nih.gov Therefore, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, being a dichlorinated biphenyl, would be expected to have a higher potential for plant uptake compared to more highly chlorinated congeners. The hydroxyl group may also affect its uptake and translocation within the plant.

Once inside the plant, PCBs can be metabolized. The "green liver" model suggests that plants can transform PCBs through a series of reactions similar to those in mammals, involving hydroxylation and subsequent conjugation. nih.gov Plant enzymes like cytochrome P450 and peroxidases are involved in the initial oxidation of PCBs to hydroxylated metabolites. nih.govmdpi.com Since (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is already a hydroxylated PCB, its metabolic fate within a plant would likely involve further oxidation or conjugation reactions.

Studies with hybrid poplar plants have shown that lesser-chlorinated PCBs can be taken up by the roots and translocated to the stems. nih.gov The translocation was found to be inversely related to the congener's hydrophobicity. nih.gov

Adsorption-Based Removal Mechanisms

Novel Adsorbent Materials and Their Surface Chemistry

Adsorption is a widely used technology for the removal of organic pollutants from water and soil. The process involves the accumulation of the pollutant (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption is highly dependent on the properties of both the adsorbent and the adsorbate, including surface area, pore size distribution, surface chemistry, and the polarity and size of the pollutant molecule.

For the removal of chlorinated aromatic compounds like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, various novel adsorbent materials have been investigated. These include modified activated carbons, biochars, and nanoporous silicas. The surface chemistry of these materials plays a crucial role in their adsorption capacity.

For example, KOH-activated carbon with a large surface area has shown high adsorption capacities for a range of aromatic compounds. nih.gov The adsorption mechanism is influenced by π-π interactions, hydrogen-bonding, and hydrophobic effects. nih.gov The presence of a hydroxyl group and aromatic rings in (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- suggests that these interactions would be significant in its adsorption onto carbonaceous materials.

Mesoporous silica-based materials, functionalized with aminopropyl groups, have proven to be effective adsorbents for 2,4-dichlorophenoxyacetic acid, a chlorinated aromatic compound. nih.gov The ionic interactions between the adsorbent and the adsorbate were found to be a key factor in the adsorption process. nih.gov This suggests that modifying the surface of adsorbents to have specific functional groups can enhance the removal of chlorinated biphenylols.

Magnetic biochar composites have also emerged as promising adsorbents due to their high adsorption capacity and the ease of separation from the treated medium. nih.gov A novel magnetic illite-biochar composite demonstrated efficient removal of metolachlor, an organic pollutant, with adsorption being influenced by hole-filling effects and π-π interactions with oxygen-containing functional groups. nih.gov

Adsorbent MaterialTarget Compound(s)Key Findings on Surface Chemistry and Adsorption
KOH-Activated Carbon25 aromatic compounds (phenols, anilines, etc.)High surface area (3143 m²/g) and pore volume; adsorption dependent on packing efficiency and influenced by π-π and hydrogen-bonding interactions. nih.gov
APTES-functionalized SBA-15 and MCF mesoporous silicas2,4-dichlorophenoxyacetic acid (2,4-D) and TriclosanMaximum adsorption capacity for 2,4-D was ~280 mg/g; ionic interactions played a key role. nih.gov
Magnetic illite-biochar (IMBC)Metolachlor (MET)More adsorption sites and oxygen-containing functional groups compared to unmodified biochar, enhancing π-π interactions. nih.gov
Novel magnetic hybridized aerogelHeavy metal ions (Pb²⁺, Cu²⁺, Cd²⁺)High adsorption capacity attributed to chelation, coordination, and ion exchange with surface functional groups. nih.gov

Adsorption Kinetics and Isotherms (Mechanistic Understanding)

A thorough review of existing scientific literature reveals a notable gap in direct research on the adsorption kinetics and isotherms specifically for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. To provide a mechanistic understanding of its potential behavior during remediation by adsorption, it is instructive to examine the extensive research conducted on structurally analogous compounds. These include polychlorinated biphenyls (PCBs), biphenyl, and chlorinated phenols such as 2,4-dichlorophenol (2,4-DCP). The adsorption behavior of these related compounds offers valuable insights into the likely kinetic and equilibrium processes governing the removal of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- from aqueous solutions.

The rate at which a contaminant is adsorbed onto a solid phase is a critical factor in designing effective remediation systems. Adsorption kinetics are typically evaluated using pseudo-first-order and pseudo-second-order models. The pseudo-first-order model generally describes the initial stages of adsorption, where the rate is proportional to the number of available active sites. The pseudo-second-order model often provides a better fit for the entire adsorption process, as it assumes that the rate-limiting step is chemisorption involving valence forces or electron exchange between the adsorbent and adsorbate.

For instance, studies on the adsorption of 2,4-DCP have frequently shown that the process is well-described by the pseudo-second-order kinetic model. nih.govdeswater.com This suggests that the adsorption rate is dependent on the adsorption capacity of the material and not on the concentration of the adsorbate. Research on the biosorption of 2,4-DCP by Phanerochaete chrysosporium biomass found that the process followed pseudo-second-order kinetics. nih.gov Similarly, the adsorption of phenol (B47542) and 2,4-DCP onto template-synthesized mesoporous carbon was also best described by the pseudo-second-order model. deswater.com This model's applicability indicates that the adsorption mechanism is likely controlled by chemical processes. researchgate.net

The following table summarizes kinetic parameters for the adsorption of 2,4-DCP on different adsorbents, illustrating the common adherence to the pseudo-second-order model.

AdsorbentAdsorbateKinetic Modelk2 (g/mg·min)Reference
Phanerochaete chrysosporium2,4-DCPPseudo-second-order->0.99 nih.gov
Microwave modified activated carbon2,4-DCPPseudo-second-order->0.99 researchgate.net
Template-synthesized mesoporous carbon2,4-DCPPseudo-second-order->0.99 deswater.com

This table presents data for 2,4-dichlorophenol (2,4-DCP) as an analogue for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount adsorbed on the solid phase at a constant temperature. The Langmuir and Freundlich isotherm models are most commonly used to analyze this relationship. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. Conversely, the Freundlich model is an empirical equation that describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.

In the case of chlorinated phenols and PCBs, both models have been found to be applicable depending on the specific adsorbent and experimental conditions. For example, the adsorption of 2,4-DCP on some activated carbons has been shown to fit the Langmuir model well, suggesting a monolayer coverage. deswater.comresearchgate.net In contrast, other studies on 2,4-DCP have found a better fit with the Freundlich model, indicating a heterogeneous surface and multilayer adsorption. nih.govresearchgate.net The adsorption of various PCB congeners on processed montmorillonite (B579905) clays (B1170129) was well-described by the Langmuir model, indicating chemisorption to specific binding sites. nih.gov The adsorption of biphenyl on organo-bentonite also showed good correlation with both Langmuir and Freundlich models, suggesting a complex adsorption process.

The table below presents isotherm parameters for the adsorption of analogous compounds on various materials.

AdsorbentAdsorbateIsotherm Modelq_m (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))nReference
Granular Activated Carbon2,4-DCPLangmuir256.40.187--0.998 researchgate.net
Template-Synthesized Mesoporous Carbon2,4-DCPLangmuir108.70.163--0.998 deswater.com
Phanerochaete chrysosporium2,4-DCPFreundlich--0.8492.150.98 nih.gov
Microwave Modified Activated Carbon2,4-DCPFreundlich--28.53.010.99 researchgate.net
Acid Processed MontmorillonitePCB 77Langmuir1.20.08--- nih.gov

This table presents data for 2,4-dichlorophenol (2,4-DCP) and a polychlorinated biphenyl (PCB) congener as analogues for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

The mechanistic understanding derived from these analogous compounds suggests that the adsorption of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is likely to be a complex process influenced by the properties of both the adsorbent and the compound itself. The presence of chlorine atoms and a hydroxyl group on the biphenyl structure would influence its polarity, solubility, and potential for hydrogen bonding and π-π interactions with adsorbent surfaces. The kinetics would likely be best described by a pseudo-second-order model, indicating chemisorption as a significant rate-limiting step. The equilibrium data could potentially be fitted by either the Langmuir or Freundlich isotherm, depending on the homogeneity of the adsorbent surface and the nature of the adsorbate-adsorbent interactions.

Future Research Directions and Emerging Paradigms in the Study of 1,1 Biphenyl 4 Ol, 2,4 Dichloro

Integration of Multi-Omics Approaches in Biodegradation Research

The biodegradation of persistent organic pollutants like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is a complex process governed by the genetic and metabolic machinery of microorganisms. Future research will increasingly rely on multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to unravel these intricate pathways. mdpi.comorganic-chemistry.org

While specific multi-omics studies on (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- are still nascent, research on related compounds provides a strong foundation. For instance, studies on the degradation of 2,4'-dichlorobiphenyl (B164879) by Pseudomonas species have identified key enzymes and metabolic intermediates. nih.govnih.gov Future investigations should apply a similar, yet more integrated, multi-omics strategy to (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. This would involve:

Genomics and Metagenomics: Identifying the full genetic blueprint of microorganisms capable of degrading the compound and discovering novel catabolic genes and pathways within microbial communities. mdpi.com

Transcriptomics: Analyzing the gene expression profiles of these organisms in the presence of the contaminant to understand which genes are activated during the degradation process. organic-chemistry.org

Proteomics: Identifying the specific enzymes and proteins directly involved in the biotransformation of the compound.

Metabolomics: Tracking the formation and disappearance of metabolic intermediates to reconstruct the complete degradation pathway. organic-chemistry.org

By integrating these datasets, researchers can create a comprehensive model of how microorganisms metabolize (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, paving the way for the development of more effective bioremediation strategies.

Development of Predictive Models for Environmental Fate and Transformation

Predicting the environmental journey of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- is crucial for assessing its potential impact and developing effective management strategies. Future research will focus on the development of sophisticated predictive models that can simulate its behavior in various environmental compartments. researchgate.netrsc.org

Current environmental fate models are becoming increasingly complex, incorporating a wider range of environmental factors and chemical properties. rsc.orgmdpi.com For (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-, and other OH-PCBs, key areas for model development include:

Partitioning Behavior: Creating more accurate models to predict how the compound will distribute between water, soil, sediment, and air, considering its specific physicochemical properties. rsc.org

Transformation and Degradation: Incorporating both biotic and abiotic transformation pathways into models, including microbial degradation and reactions with atmospheric hydroxyl radicals. nih.govnih.gov The University of Minnesota Pathway Prediction System (UM-PPS) is an example of a tool that can be enhanced to predict plausible biodegradation pathways for such compounds. psu.edu

Bioaccumulation: Developing models that can predict the potential for this compound to accumulate in the food chain, which is a significant concern for OH-PCBs. nih.gov

These predictive models will be invaluable for conducting risk assessments, identifying environmental hotspots, and designing effective monitoring programs.

Exploration of Novel Synthetic Routes and Catalytic Systems

The availability of pure analytical standards is essential for research into the detection, toxicity, and degradation of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-. Therefore, the development of efficient and selective synthetic methods is a critical area of future research.

Traditional methods for synthesizing PCBs and their metabolites can be low in yield and produce unwanted byproducts. Modified Suzuki-coupling reactions, which utilize palladium-based catalysts, have shown promise for the high-selectivity synthesis of PCB congeners and their hydroxylated derivatives. nih.govacs.org Future research in this area should focus on:

Catalyst Development: Designing new, more efficient, and environmentally friendly catalysts for the synthesis of OH-PCBs. This could include exploring non-precious metal catalysts like nickel-based systems. mdpi.com

Reaction Optimization: Fine-tuning reaction conditions to maximize the yield and purity of the target compound, (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Green Chemistry Approaches: Investigating more sustainable synthetic routes that minimize the use of hazardous reagents and solvents.

The table below outlines some catalytic systems that could be explored for the synthesis of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Catalyst SystemPotential AdvantagesRelevant Research
Palladium-based catalysts (e.g., Pd(dppf)2Cl2)High selectivity and good yields in Suzuki-coupling reactions for PCB metabolite synthesis. nih.govacs.org
Nickel-based catalystsPotential for cost-effective and efficient hydrodehalogenation and cross-coupling reactions. mdpi.com

Advanced Materials for Enhanced Remediation Technologies

The remediation of sites contaminated with persistent organic pollutants like (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- presents a significant environmental challenge. Future research will focus on the development and application of advanced materials to enhance the efficiency of remediation technologies. researchgate.net

Several promising avenues for the remediation of PCBs and related compounds are being explored, and these can be adapted and optimized for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-:

Advanced Oxidation Processes (AOPs): These processes generate highly reactive hydroxyl radicals that can break down organic pollutants. wikipedia.orgnih.govpoolchemistrytraininginstitute.com Future work should investigate the efficacy of various AOPs, such as UV/H₂O₂ or ozone-based systems, for the degradation of this specific compound. wikipedia.orgnih.gov

Reductive Dechlorination: This approach uses reducing agents to remove chlorine atoms from the biphenyl (B1667301) structure, making the molecule less toxic and more susceptible to further degradation. Bimetallic nanoparticles, such as palladium-iron, have shown potential for the catalytic dechlorination of PCBs. mdpi.comresearchgate.net

Phytoremediation: This technology utilizes plants to remove, degrade, or contain contaminants from soil and water. Research has shown that some plants can take up and metabolize PCBs. mdpi.com Future studies could identify plant species and associated microbial communities that are particularly effective at remediating (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

In Situ Chemical Reduction (ISCR): This method involves injecting chemical reductants into the subsurface to transform contaminants into less harmful substances. augustmack.comitrcweb.org

The table below summarizes some advanced remediation technologies and their potential applicability to (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-.

Remediation TechnologyMechanism of ActionPotential for (1,1'-Biphenyl)-4-ol, 2,4'-dichloro-
Advanced Oxidation Processes (AOPs)Degradation by hydroxyl radicals.High potential for complete mineralization. wikipedia.orgnih.gov
Catalytic Reductive DechlorinationRemoval of chlorine atoms, reducing toxicity.Promising for initial breakdown of the molecule. mdpi.comresearchgate.net
PhytoremediationUptake and degradation by plants and associated microbes.A sustainable, long-term remediation option. mdpi.com
In Situ Chemical Reduction (ISCR)In-place destruction of the contaminant.Effective for treating source zones in soil and groundwater. augustmack.comitrcweb.org

As our understanding of the environmental behavior and toxicology of (1,1'-Biphenyl)-4-ol, 2,4'-dichloro- grows, so too will the need for innovative scientific approaches to address the challenges it presents. The future research directions outlined here provide a roadmap for the scientific community to develop the knowledge and tools necessary to manage this emerging contaminant effectively.

Q & A

Q. How can researchers resolve discrepancies in CAS registry numbers and PCB nomenclature for 2,4'-dichloro-1,1'-biphenyl?

Discrepancies in CAS numbers (e.g., 34883-43-7 in vs. 34883-39-1 in ) and PCB designations (PCB-8 in vs. PCB-10 in ) highlight inconsistencies in historical labeling. Researchers should cross-reference EPA systematic names (e.g., "2,4'-Dichlorobiphenyl" in ) and regulatory databases like the Rotterdam Convention ( ) to confirm identifiers. Methodologically, consult the EPA’s STORET PARM CODE (967141 in ) for environmental tracking and prioritize peer-reviewed sources over unverified listings .

Q. What analytical methods are recommended for detecting 2,4'-dichloro-1,1'-biphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for chlorinated biphenyls. Isotope dilution with ¹³C-labeled analogs (e.g., 4,4′-dichloro[¹³C₁₂]biphenyl in ) improves quantification accuracy in complex matrices. For regulatory compliance, align analytical protocols with EPA STORET codes ( ) and validate results against spectral libraries (e.g., NIST data in ) .

Q. How can synthesis and structural characterization of 2,4'-dichloro-1,1'-biphenyl be optimized?

Synthesis typically involves Ullmann coupling of chlorinated benzene precursors. Purity is confirmed via high-resolution mass spectrometry (HRMS; e.g., NIST MS data in ) and nuclear magnetic resonance (NMR) to distinguish positional isomers. For advanced characterization, isotopic labeling ( ) aids in tracking reaction pathways and metabolic fate .

Advanced Research Questions

Q. What are the challenges in assessing the environmental persistence of 2,4'-dichloro-1,1'-biphenyl?

Its persistence correlates with chlorine content and substitution patterns ( ). Hydrophobicity (log Kow >5) complicates aqueous solubility modeling, requiring phase-partitioning studies between dissolved and suspended phases ( ). Advanced degradation studies should employ ¹³C-labeled analogs ( ) to trace biotic/abiotic transformation products .

Q. How can conflicting toxicity data for 2,4'-dichloro-1,1'-biphenyl be addressed in risk assessment?

Discrepancies arise from in vitro vs. in vivo models. For example, structural analogs like 3,3'-dichlorobenzidine ( ) are classified as carcinogens, but 2,4'-dichloro-1,1'-biphenyl lacks conclusive data. Researchers should integrate metabolomics (e.g., liver microsomal assays) with epidemiological data, referencing regulatory frameworks like the Rotterdam Convention ( ) .

Q. What methodologies are effective for studying metabolic pathways of chlorinated biphenyls?

Use in vitro hepatic microsomal assays to identify cytochrome P450-mediated metabolites. Pair with high-resolution liquid chromatography-tandem MS (LC-MS/MS) to detect hydroxylated or dechlorinated products. Comparative studies with PCB congeners (e.g., PCB-009 in ) can elucidate structure-activity relationships .

Q. How does isotopic labeling enhance fate and transport studies of 2,4'-dichloro-1,1'-biphenyl?

¹³C-labeled compounds (e.g., ) enable precise tracking in environmental matrices. Applications include quantifying bioaccumulation in model organisms and differentiating abiotic degradation (e.g., photolysis) from microbial metabolism. Data should be normalized to unlabeled controls to account for natural isotope variation .

Q. What are the regulatory implications of conflicting hazard classifications for chlorinated biphenyls?

While 3,3'-dichlorobenzidine is restricted under the Rotterdam Convention ( ), 2,4'-dichloro-1,1'-biphenyl lacks explicit global regulation. Researchers must align with regional guidelines (e.g., China’s Circular No. 65 in ) and advocate for harmonized classification based on emerging toxicity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.